An In-depth Technical Guide to the Chemical Properties of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone, a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize key technical data with practical insights to facilitate its application in research and development.
Introduction and Molecular Overview
1-(1-Propyl-1H-pyrrol-2-yl)ethanone (CAS No. 121805-97-8) belongs to the family of N-substituted 2-acylpyrroles. These heterocyclic ketones are versatile building blocks in the synthesis of more complex molecules, including pharmacologically active compounds.[1] The core structure consists of a five-membered aromatic pyrrole ring, N-substituted with a propyl group, and a 2-acetyl substituent. The presence of the electron-rich pyrrole ring, the carbonyl group, and the N-alkyl substituent imparts a unique combination of reactivity and physical properties to the molecule.[2]
The N-propyl group, in comparison to the parent compound 2-acetylpyrrole, introduces increased lipophilicity and can influence the steric and electronic environment of the pyrrole ring, potentially altering its reactivity and biological interactions. Understanding these properties is crucial for its effective utilization in synthetic strategies and drug design.
Physicochemical Properties
While specific experimental data for 1-(1-Propyl-1H-pyrrol-2-yl)ethanone is not extensively reported, its properties can be reliably extrapolated from its parent compound, 2-acetylpyrrole, and related N-alkylated derivatives.
| Property | Value (Estimated/Inferred) | Causality and Experimental Insights |
| Molecular Formula | C9H13NO | Derived from the molecular structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid or low melting solid | The introduction of the N-propyl group is expected to lower the melting point compared to the solid 2-acetylpyrrole (m.p. 88-91 °C) due to disruption of crystal lattice packing.[3] |
| Boiling Point | > 220 °C | The boiling point is anticipated to be higher than that of 2-acetylpyrrole (220 °C) due to the increased molecular weight and van der Waals forces from the propyl group.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The N-propyl group enhances the nonpolar character of the molecule, leading to good solubility in organic solvents. The polar carbonyl and pyrrole N-H (in the parent) contribute to some water solubility, which is expected to decrease with N-alkylation. |
| CAS Number | 121805-97-8 | [4] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone. The following are predicted spectral data based on the analysis of 2-acetylpyrrole and the known effects of N-alkylation.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is a powerful tool for verifying the structure. The N-propyl group introduces characteristic signals, and its electron-donating nature is expected to cause a slight upfield shift of the pyrrole ring protons compared to 2-acetylpyrrole.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrrole H5 | ~6.9-7.1 | dd | ~2.5, 1.5 | Coupled to H4 and H3. |
| Pyrrole H3 | ~6.7-6.9 | dd | ~4.0, 1.5 | Coupled to H4 and H5. |
| Pyrrole H4 | ~6.1-6.3 | dd | ~4.0, 2.5 | Coupled to H3 and H5. |
| N-CH₂ | ~4.1-4.3 | t | ~7.0 | Adjacent to the pyrrole nitrogen and the methylene group of the propyl chain. |
| N-CH₂-CH₂ | ~1.7-1.9 | sextet | ~7.0 | Coupled to the two adjacent methylene groups. |
| N-CH₂-CH₂-CH₃ | ~0.8-1.0 | t | ~7.0 | Terminal methyl group of the propyl chain. |
| COCH₃ | ~2.4 | s | - | Singlet for the acetyl methyl protons. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~188 | Typical chemical shift for a ketone carbonyl carbon attached to an aromatic ring. |
| Pyrrole C2 | ~133 | Carbon bearing the acetyl group. |
| Pyrrole C5 | ~126 | Alpha-carbon to the nitrogen. |
| Pyrrole C3 | ~118 | Beta-carbon to the nitrogen. |
| Pyrrole C4 | ~110 | Beta-carbon to the nitrogen. |
| N-CH₂ | ~48 | Methylene carbon directly attached to the nitrogen. |
| N-CH₂-CH₂ | ~24 | Methylene carbon of the propyl chain. |
| N-CH₂-CH₂-CH₃ | ~11 | Terminal methyl carbon of the propyl chain. |
| COCH₃ | ~26 | Acetyl methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (ketone) | 1650-1670 | Stretching |
| C-N (pyrrole) | 1300-1350 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
Chemical Reactivity and Synthetic Pathways
The reactivity of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone is governed by the interplay of the pyrrole ring, the acetyl group, and the N-propyl substituent.
Reactivity of the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the 2-acetyl group is deactivating, directing incoming electrophiles primarily to the 4- and 5-positions. The N-propyl group is weakly electron-donating, which may slightly increase the nucleophilicity of the ring compared to N-unsubstituted pyrroles.[5]
Reactivity of the Acetyl Group
The carbonyl group undergoes typical ketone reactions, such as nucleophilic addition and reduction. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The methyl group of the acetyl moiety can participate in condensation reactions, such as aldol condensations, under basic conditions.
Synthetic Pathways
1-(1-Propyl-1H-pyrrol-2-yl)ethanone can be synthesized through several routes, most commonly via N-alkylation of 2-acetylpyrrole or through a de novo synthesis of the pyrrole ring.
This is a straightforward and common method. 2-Acetylpyrrole can be deprotonated with a suitable base, such as sodium hydride or potassium hydroxide, to form the pyrrolide anion, which then acts as a nucleophile to displace a halide from an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane).[6]
Diagram of N-Alkylation of 2-Acetylpyrrole
Caption: Synthetic route via N-alkylation.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] For the synthesis of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone, the appropriate 1,4-dicarbonyl precursor would be reacted with n-propylamine, typically under acidic conditions to facilitate cyclization and dehydration.
Diagram of Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis pathway.
Experimental Protocols
Synthesis of 1-(1-Propyl-1H-pyrrol-2-yl)ethanone via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of pyrroles.[6]
Materials:
-
2-Acetylpyrrole
-
Potassium hydroxide (KOH), powdered
-
1-Bromopropane
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred suspension of powdered potassium hydroxide (1.2 equivalents) in toluene in a round-bottom flask, add 2-acetylpyrrole (1.0 equivalent).
-
Heat the mixture to reflux for 1 hour to facilitate the formation of the potassium pyrrolide salt.
-
Cool the mixture to room temperature and add 1-bromopropane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and add deionized water to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(1-Propyl-1H-pyrrol-2-yl)ethanone.
Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with the predicted data. Gas chromatography-mass spectrometry (GC-MS) can also be used to confirm the molecular weight and purity.
Conclusion
1-(1-Propyl-1H-pyrrol-2-yl)ethanone is a valuable N-substituted pyrrole derivative with chemical properties that make it a useful intermediate in organic synthesis. Its reactivity is characterized by the electron-rich pyrrole ring and the versatile acetyl group. The synthesis of this compound is readily achievable through established methods such as N-alkylation of 2-acetylpyrrole. This guide provides a foundational understanding of its properties to support its application in research and development endeavors.
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